molecular formula C14H18O3 B13218972 Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate

Cat. No.: B13218972
M. Wt: 234.29 g/mol
InChI Key: MEGHJRVFVDFBOZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate (CAS 217472-90-7) is a high-purity organic compound supplied with a guaranteed purity of ≥95% . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel heterocyclic compounds. Its structure, featuring a β-keto ester moiety with adjacent geminal dimethyl groups, makes it a versatile precursor for constructing complex molecular architectures, such as quinazolin-4(3H)-one derivatives . Research into similar aryloxyphenoxypropionate motifs has demonstrated potential applications in designing herbicides that act as acetyl-CoA carboxylase (ACCAse) inhibitors, highlighting its relevance in agrochemical discovery . Furthermore, related ester derivatives are utilized in medicinal chemistry explorations, including the synthesis of compounds evaluated for antiproliferative activity . As a solid, it is recommended to be stored sealed in a dry environment . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3

InChI Key

MEGHJRVFVDFBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Overview:

This classical approach involves a base-catalyzed aldol-type condensation between ethyl acetoacetate and o-tolualdehyde, followed by esterification and cyclization steps to yield the target compound.

Reaction Pathway:

  • Step 1: Enolate formation from ethyl acetoacetate using a base such as sodium ethoxide.
  • Step 2: Nucleophilic attack on o-tolualdehyde, forming a β-hydroxy ketone intermediate.
  • Step 3: Dehydration to produce an α,β-unsaturated ketone.
  • Step 4: Intramolecular cyclization and subsequent tautomerization to yield the β-keto ester with o-tolyl substitution.

Reaction Conditions:

Parameter Details
Base Sodium ethoxide or potassium tert-butoxide
Solvent Ethanol or ethanol/water mixture
Temperature Reflux (around 60–80°C)
Time 12–24 hours

Advantages:

  • Straightforward and well-documented.
  • High yields (~70-85%) under optimized conditions.

Use of Acylation of o-Tolylacetic Acid Derivatives

Overview:

This method involves acylation of a suitable methylated aromatic precursor, followed by esterification.

Reaction Pathway:

  • Step 1: Synthesis of o-tolylacetic acid derivative via Friedel-Crafts acylation.
  • Step 2: Conversion to the corresponding acyl chloride.
  • Step 3: Reaction with ethyl malonate or ethyl acetoacetate to form the β-keto ester.

Reaction Conditions:

Parameter Details
Reagents Thionyl chloride or oxalyl chloride for acyl chloride formation
Catalyst Aluminum chloride (AlCl₃) for Friedel-Crafts acylation
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature

Advantages:

  • Suitable for large-scale synthesis.
  • Provides high regioselectivity.

Metal-Catalyzed Cross-Coupling Approaches

Overview:

Modern synthetic routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the o-tolyl group to a suitable precursor.

Reaction Pathway:

  • Step 1: Synthesis of a halogenated β-keto ester precursor.
  • Step 2: Coupling with o-tolylboronic acid or similar arylboron reagents under Pd catalysis.

Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate (K₂CO₃)
Solvent Toluene or DMF
Temperature 80–120°C

Advantages:

  • High functional group tolerance.
  • Enables diverse substitution patterns.

Industrial-Scale Continuous Flow Synthesis

Overview:

For large-scale production, continuous flow reactors optimize reaction parameters, reduce waste, and improve safety.

Process Highlights:

  • Continuous addition of o-tolualdehyde to a stream of ethyl acetoacetate with base catalyst.
  • In-line purification and solvent removal.
  • Use of catalysts such as hypervalent iodine reagents for oxidation or cyclization steps.

Advantages:

  • High throughput.
  • Consistent product quality.
  • Reduced reaction times.

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reagents Typical Yield Reaction Conditions Remarks
Classical Aldol Condensation Ethyl acetoacetate + o-tolualdehyde NaOEt, ethanol 70–85% Reflux, 12–24h Widely used, scalable
Acylation + Esterification o-Tolylacetic acid derivatives SOCl₂, AlCl₃ 65–80% 0°C to RT Good for large scale
Cross-Coupling Halogenated precursor + o-tolylboronic acid Pd catalyst 75–90% 80–120°C High selectivity
Continuous Flow Ethyl acetoacetate + o-tolualdehyde Base, hypervalent iodine Variable Flow reactor, optimized Industrial application

Scientific Discoveries and Optimization Insights

  • Catalyst Development: Recent advances highlight hypervalent iodine reagents (e.g., PhI(OAc)₂) as environmentally friendly oxidants and mediators for cyclization, improving yields and selectivity (see reference).
  • Reaction Efficiency: Optimization of solvent systems (e.g., ethanol, DCM, toluene) and temperature control significantly enhances product purity.
  • Green Chemistry: Use of metal-free oxidation methods and flow chemistry reduces waste and improves safety profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate involves its reactivity as a β-keto ester. The compound can participate in various chemical reactions due to the presence of both the ketone and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate and Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate

These isomers differ in the methyl group position on the aromatic ring (meta or para instead of ortho). Despite identical molecular formulas (C₁₄H₁₈O₃ ), their physicochemical properties vary:

  • Boiling Points and Solubility : The ortho isomer (target compound) likely has a lower boiling point than the para isomer due to reduced symmetry and increased steric hindrance, which destabilizes crystalline packing. However, exact data are unavailable in the evidence.
  • Reactivity : The ortho-methyl group may induce steric effects, slowing nucleophilic attacks at the carbonyl compared to the meta or para isomers .
Property Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate
Molecular Formula C₁₄H₁₈O₃ C₁₄H₁₈O₃
CAS Number Not explicitly provided 93742-43-9
Applications Laboratory chemical Laboratory chemical

Phenyl vs. Tolyl Derivatives

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS 25491-42-3)

This analog lacks the methyl group on the phenyl ring. Key differences include:

  • Molecular Formula : C₁₃H₁₆O₃ (vs. C₁₄H₁₈O₃ for the o-tolyl derivative).
  • Physical Properties : Density = 1.063 g/cm³; Boiling Point = 290.6°C at 760 mmHg .

Substituted β-Keto Esters

Ethyl 3-(2-chlorophenyl)-3-oxopropanoate and Ethyl 3-(4-methylphenyl)-3-oxopropanoate

These compounds feature electron-withdrawing (chloro) or electron-donating (methyl) substituents:

  • Chloro Derivative : The electronegative Cl group enhances the electrophilicity of the carbonyl, making it more reactive toward nucleophiles.
  • Methyl Derivative : Similar to the o-tolyl compound but with a para-methyl group, offering better symmetry and possibly higher melting points .

Complex Derivatives

Ethyl 2-oxo-3,3-diphenylpropanoate (CAS 677326-79-3)

  • Structure : Contains two phenyl groups and a ketone at position 2.
  • Molecular Formula : C₁₇H₁₆O₃.
  • Properties : Higher molecular weight (268.31 g/mol) and aromaticity likely reduce solubility in polar solvents compared to the target compound .

Functional Analogs in Flavor Chemistry

Ethyl 3-(methylthio)propanoate

  • Applications: Key aroma compound in pineapple, contributing fruity/sweet notes.
  • Comparison : While both are esters, the methylthio group in this compound enhances volatility and flavor impact at low thresholds (). The target compound’s branched structure and aromatic group likely reduce volatility, making it less relevant in flavor applications .

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈O₃. Its structure includes a propanoate backbone with a ketone functional group and an o-tolyl group, which contributes to its hydrophobic characteristics. The presence of two methyl groups at the 2-position enhances its reactivity and potential utility in various applications, particularly in organic synthesis and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for efficient production in laboratory settings, making it accessible for further biological studies. The synthetic routes often focus on maintaining the integrity of the ketone and ester functional groups while introducing the aromatic moiety.

1. Interaction with Biological Targets

Preliminary investigations into the biological activity of this compound suggest that it may interact with various enzymes involved in metabolic pathways. These interactions could influence drug metabolism and efficacy, making it a candidate for further exploration in drug design.

2. Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of microorganisms, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.

3. Anticancer Potential

The compound's structural features may confer anticancer properties as well. A study highlighted that certain derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines . This raises the possibility that this compound could be developed as a novel anticancer agent.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Anticancer Activity : In vitro studies demonstrated that compounds with similar functional groups induced apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). The effectiveness was measured using MTT assays to assess cell viability after treatment with various concentrations of these compounds .
  • Antimicrobial Studies : Compounds exhibiting structural similarities showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₄H₁₈O₃Ketone adjacent to aromatic ringPotential antimicrobial/anticancer
Ethyl 3-oxo-3-(m-tolyl)propanoateC₁₃H₁₈O₃Lacks one methyl group; simpler structureModerate antimicrobial
Methyl 3-oxo-3-(o-tolyl)propanoateC₁₂H₁₄O₃Methyl ester variant; different esterificationLimited activity

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